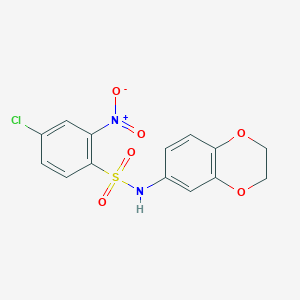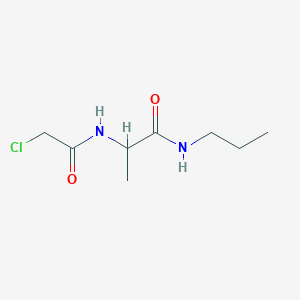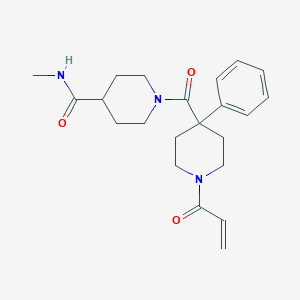![molecular formula C18H11NO6 B2553252 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 1326806-77-2](/img/structure/B2553252.png)
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic compound with the molecular formula C18H11NO6. This compound is notable for its unique structure, which includes both benzodioxole and quinoline moieties. It is primarily used in biochemical research, particularly in the field of proteomics.
科学的研究の応用
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific enzymes or receptors, is ongoing.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring and the quinoline core, followed by their coupling through a carbonyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
類似化合物との比較
Similar Compounds
7-(1,3-benzodioxol-5-ylcarbonyl)quinolin-8(5H)-one: Similar structure but lacks the dioxolo ring.
1,3-benzodioxole-5-carboxylic acid: Contains the benzodioxole moiety but lacks the quinoline core.
Quinoline-8-carboxylic acid: Contains the quinoline core but lacks the benzodioxole moiety.
Uniqueness
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is unique due to the presence of both benzodioxole and quinoline moieties in its structure. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
7-(1,3-benzodioxole-5-carbonyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-17(9-1-2-13-14(3-9)23-7-22-13)11-6-19-12-5-16-15(24-8-25-16)4-10(12)18(11)21/h1-6H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXKOUVXIZOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC5=C(C=C4C3=O)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE](/img/structure/B2553170.png)
![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)




![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)
